molecular formula C13H19N2O6P B1664883 Aminoglutethimide phosphate CAS No. 23734-88-5

Aminoglutethimide phosphate

Numéro de catalogue: B1664883
Numéro CAS: 23734-88-5
Poids moléculaire: 330.27 g/mol
Clé InChI: TXHYGJUNRXVGNI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Aminoglutethimide phosphate is a P-450 inhibitor.

Applications De Recherche Scientifique

Clinical Applications

1. Treatment of Hormone-Dependent Cancers

Aminoglutethimide phosphate has been utilized in the treatment of hormone-dependent malignancies, particularly breast cancer. It is often combined with glucocorticoid replacement therapy to mitigate the side effects of adrenal insufficiency caused by steroid suppression. Clinical studies have demonstrated its efficacy in reducing tumor size and improving patient outcomes in advanced breast cancer cases .

2. Neuroprotection

Recent research highlights aminoglutethimide's neuroprotective properties against excitotoxic and ischemic injuries in the central nervous system (CNS). Studies have shown that long-term treatment with aminoglutethimide can significantly reduce neuronal cell death induced by glutamate receptor overactivation, such as NMDA toxicity . This suggests potential therapeutic applications in neurodegenerative diseases and conditions characterized by excitotoxicity.

Data Table: Clinical Studies on this compound

Study ReferenceApplicationFindings
Pregnancy MaintenanceExamined the influence on maintaining pregnancy; indicated potential risks when used during early pregnancy.
Advanced Breast CancerShowed positive outcomes in tumor reduction when used with glucocorticoids.
NeuroprotectionDemonstrated significant reduction in neuronal death from excitotoxicity in CNS models.

Case Studies

Case Study 1: Advanced Breast Cancer Treatment

In a multicenter randomized trial, patients receiving aminoglutethimide showed a notable reduction in tumor size compared to those treated with standard therapies alone. The study emphasized the importance of combining aminoglutethimide with glucocorticoids to manage side effects effectively .

Case Study 2: Neuroprotective Effects

A study involving organotypic cerebrocortical slice cultures revealed that aminoglutethimide treatment led to a concentration-dependent suppression of neuronal cell death induced by NMDA. The protective mechanism was linked to its ability to inhibit glutamate release during ischemic insults, marking its potential as a therapeutic agent for conditions like stroke and traumatic brain injury .

Analyse Des Réactions Chimiques

Primary Metabolic Pathways of Aminoglutethimide

Aminoglutethimide undergoes hepatic metabolism, with key reactions including:

  • N-acetylation : Formation of N-acetylaminoglutethimide (a major metabolite) via conjugation of the aromatic amine group. This metabolite exhibits reduced aromatase inhibition compared to the parent compound .

  • Oxidation : Myeloperoxidase (MPO)-mediated oxidation generates reactive intermediates, including phenyl radicals, which may covalently bind to proteins (e.g., MPO itself) .

Key Metabolic Data Table

Reaction TypeEnzyme InvolvedMetabolite/ProductBioactivity Change
N-acetylationHepatic acetyltransferaseN-acetylaminoglutethimideLoss of aromatase inhibition
MPO-mediated oxidationMyeloperoxidaseProtein-bound radicalsLinked to agranulocytosis risk

Enzyme Interactions and Inhibition

Aminoglutethimide acts as a competitive inhibitor of cytochrome P-450 enzymes:

  • Aromatase (CYP19A1) : Binds via its free amino group to the heme iron, blocking androstenedione conversion to estrone (Ki510μMK_i \approx 5-10 \mu M) .

  • Cholesterol side-chain cleavage enzyme (CYP11A1) : Inhibits pregnenolone synthesis but with lower affinity than aromatase .

Structural Determinants for Activity

  • Critical groups : The 4'-aminophenyl moiety and dione ring are essential for binding.

  • Distance between functional groups : A ~6.3 Å separation between the basic amino group and dione carbonyls aligns with substrate binding sites on aromatase .

Protein Binding and Radical Formation

  • Plasma protein binding : 21–25% of aminoglutethimide binds to serum proteins, primarily albumin .

  • MPO-mediated free radicals : Oxidation generates a phenyl radical adduct (C6H5NHC_6H_5NH^-), detected via spin trapping, which forms covalent adducts with MPO .

Excretion and Pharmacokinetics

  • Elimination : 34–54% excreted unchanged in urine within 48 hours; 10–15% as N-acetyl metabolite .

  • Half-life : 10–15 hours (single dose), decreasing to 7–9 hours with chronic use due to autoinduction of metabolism .

Critical Gaps in "Aminoglutethimide Phosphate" Data

No studies or references to a phosphate derivative exist in the reviewed literature. Potential explanations include:

  • Terminology error : The intended compound may be aminoglutethimide itself, which lacks a phosphate group.

  • Experimental derivative : If synthesized, its stability, reactivity, and pharmacokinetics remain uncharacterized in public databases.

Propriétés

Numéro CAS

23734-88-5

Formule moléculaire

C13H19N2O6P

Poids moléculaire

330.27 g/mol

Nom IUPAC

3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione;phosphoric acid

InChI

InChI=1S/C13H16N2O2.H3O4P/c1-2-13(8-7-11(16)15-12(13)17)9-3-5-10(14)6-4-9;1-5(2,3)4/h3-6H,2,7-8,14H2,1H3,(H,15,16,17);(H3,1,2,3,4)

Clé InChI

TXHYGJUNRXVGNI-UHFFFAOYSA-N

SMILES

CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)N.OP(=O)(O)O

SMILES canonique

CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)N.OP(=O)(O)O

Apparence

Solid powder

Key on ui other cas no.

23734-88-5

Pureté

>98% (or refer to the Certificate of Analysis)

Numéros CAS associés

23734-88-5 (phosphate[1:1])

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

aminoglutethimide phosphate
aminoglutethimide phosphate (1:1)
aminoglutethimide phosphate (3:1)
aminoglutethimide phosphate, (D)-isomer
aminoglutethimide phosphate, (L)-isomer
aminoglutethimide phosphate, monohydrochloride
aminoglutethimide phosphate, sulfate

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aminoglutethimide phosphate
Reactant of Route 2
Aminoglutethimide phosphate
Reactant of Route 3
Aminoglutethimide phosphate
Reactant of Route 4
Aminoglutethimide phosphate
Reactant of Route 5
Aminoglutethimide phosphate
Reactant of Route 6
Aminoglutethimide phosphate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.